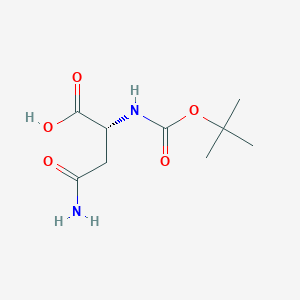

Boc-D-asparagine

Overview

Description

Boc-D-asparagine is an asparagine derivative . It is also known as Boc-D-Asn-OH and has the molecular formula C9H16N2O5 . It is used by bacteria such as Saccharomyces cerevisiae as a sole nitrogen source for replication .

Synthesis Analysis

Boc-D-asparagine can be synthesized from aspartate and glutamine. Asparagine synthetase (ASN) is one of the key enzymes responsible for this synthesis. The process involves the amination of aspartate, which is catalyzed by ASN in an ATP-dependent amidotransferase reaction . A slow-onset, tight binding inhibitor, which exhibits nanomolar affinity for human ASN in vitro, exhibits excellent selectivity at 10 μM concentration in HCT-116 cell lysates with almost no off-target binding .

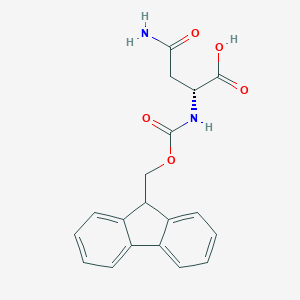

Molecular Structure Analysis

The molecular weight of Boc-D-asparagine is 232.23 g/mol . The IUPAC name is (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid . The InChIKey is FYYSQDHBALBGHX-RXMQYKEDSA-N .

Chemical Reactions Analysis

The solvent was evaporated under reduced pressure till 1,4-dioxane was distilled and the pH adjusted to 2 with HCI 37% to give a white solid that was filtered, washed with water and dried .

Physical And Chemical Properties Analysis

Boc-D-asparagine has an empirical formula of C9H16N2O5 . Its molecular weight is 232.23 .

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Boc-D-Asn-OH: is primarily used in Solid Phase Peptide Synthesis (SPPS) . This method involves the sequential addition of amino acid residues to a growing peptide chain while anchored to an insoluble resin. The Boc group (tert-butyloxycarbonyl) protects the amino group during the synthesis process, allowing for the specific coupling of amino acids.

Safety And Hazards

Future Directions

Expression of human asparagine synthetase (ASNS) promotes metastatic progression and tumor cell invasiveness in colorectal and breast cancer, presumably by altering cellular levels of L-asparagine . This suggests that Boc-D-asparagine and other asparagine derivatives could potentially be targeted in cancer therapies .

Relevant Papers

Several papers have been retrieved that are relevant to Boc-D-asparagine. These include a paper on the high-resolution crystal structure of human asparagine synthetase , a paper on the mild deprotection of the N-tert-butyl-dicarbonate (N-Boc) group , and a paper on asparagine: a metabolite to be targeted in cancers .

properties

IUPAC Name |

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYSQDHBALBGHX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364634 | |

| Record name | Boc-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-asparagine | |

CAS RN |

75647-01-7 | |

| Record name | Boc-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

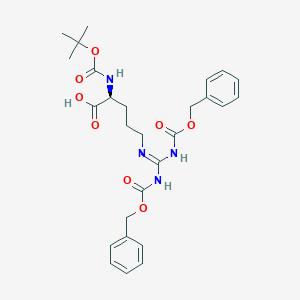

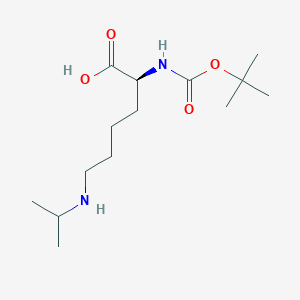

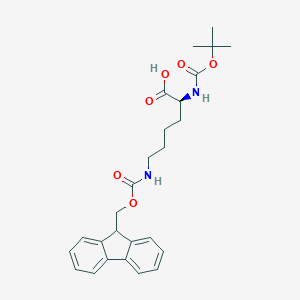

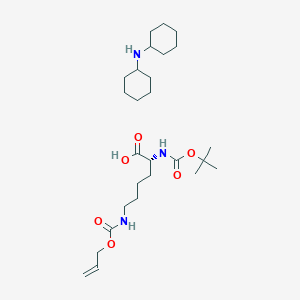

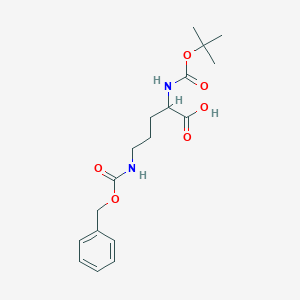

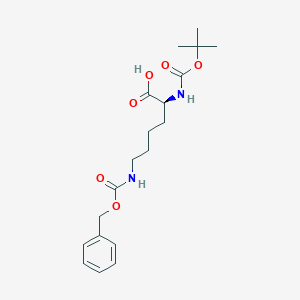

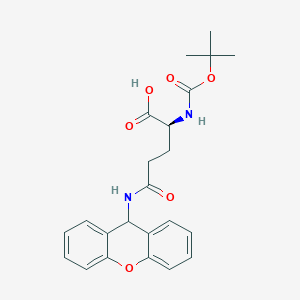

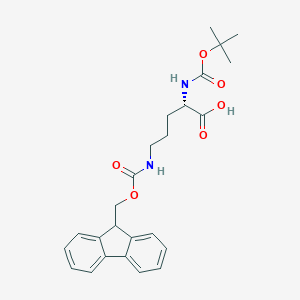

Feasible Synthetic Routes

Q & A

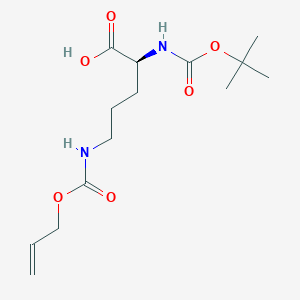

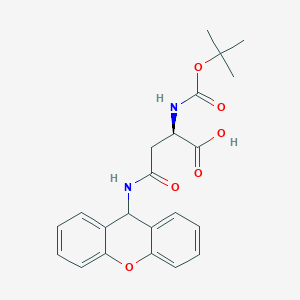

Q1: What is the role of Boc-D-asparagine in the synthesis of acyl 2,3-diaminopropionic acid oligomers?

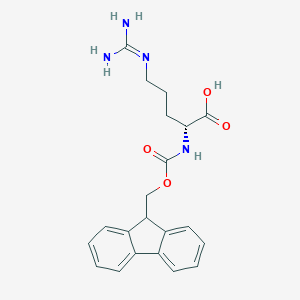

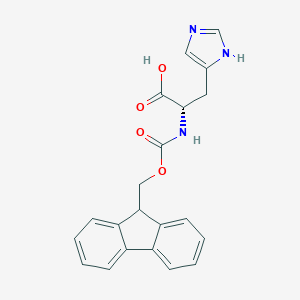

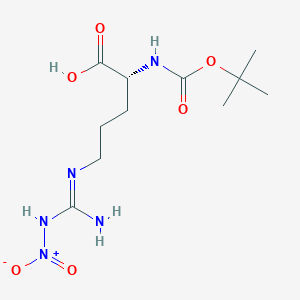

A: Boc-D-asparagine serves as the crucial starting material in the multi-step synthesis of N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (Fmoc-D-Dpr(Alloc)-OH). [] This compound acts as a scaffold for attaching various side chains, ultimately leading to the creation of diverse acyl trimers through a modular approach. [] Essentially, Boc-D-asparagine provides the initial building block upon which the desired oligomers are constructed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.